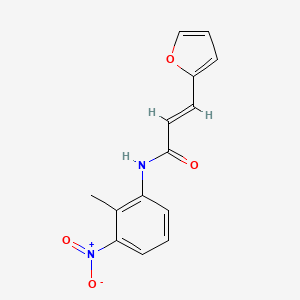

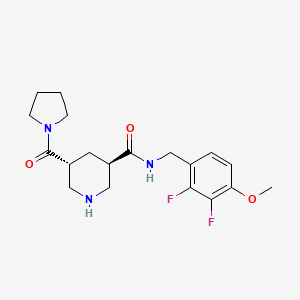

![molecular formula C19H21N5O3 B5547817 2-{2-[(2S)-2-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5547817.png)

2-{2-[(2S)-2-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related phthalazinone compounds involves complex reactions, showcasing a broad range of activities like thromboxane A2 synthetase inhibition and bronchodilation (Yamaguchi et al., 1994). Another study by Sridhara et al. (2010) on the synthesis of 2-substituted phthalazin-1(2H)-one derivatives highlights the versatility of these compounds in generating antimicrobial activity, indicating a rich field of study for chemical synthesis and modification techniques.

Scientific Research Applications

Antimicrobial Properties

Research has revealed the synthesis of compounds related to 2-{2-[(2S)-2-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone, showcasing their antimicrobial activity. Önkol et al. (2008) synthesized derivatives with 1,2,4-triazole and 1,3,4-thiadiazole rings, exhibiting significant antimicrobial properties against certain bacteria and fungi (Önkol et al., 2008). Similarly, Sridhara et al. (2011) prepared compounds showing considerable antimicrobial activity (Sridhara et al., 2011).

Pharmacological Evaluation

Yamaguchi et al. (1994) synthesized and evaluated compounds related to 2-{2-[(2S)-2-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone, finding them significant in inhibiting thromboxane A2 synthetase and showcasing bronchodilatory activities (Yamaguchi et al., 1994).

Anti-Inflammatory and Analgesic Activities

Amr et al. (2007) synthesized derivatives using citrazinic acid, exhibiting noteworthy anti-inflammatory activity (Amr et al., 2007). Additionally, other studies by Amr et al. (2003) focused on anticonvulsant and antiparkinsonian activities of similar compounds (Amr et al., 2003).

Polymer Science Applications

Jin and Zhu (2018) explored the use of similar compounds in polymer science, particularly in synthesizing sulfonated poly(aryl ether) PEMs containing phthalazinone and oxadiazole moieties for high-performance polymers (Jin & Zhu, 2018).

Synthesis and Characterization

Numerous studies have been dedicated to the synthesis and spectral characterization of phthalazinone derivatives, contributing to a deeper understanding of their chemical properties and potential applications in various fields (Mahmoud et al., 2012).

properties

IUPAC Name |

2-[2-[(2S)-2-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-2-oxoethyl]-4-methylphthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3/c1-3-16-20-18(27-22-16)15-9-6-10-23(15)17(25)11-24-19(26)14-8-5-4-7-13(14)12(2)21-24/h4-5,7-8,15H,3,6,9-11H2,1-2H3/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZDFIJDIDLAFE-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2CCCN2C(=O)CN3C(=O)C4=CC=CC=C4C(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NOC(=N1)[C@@H]2CCCN2C(=O)CN3C(=O)C4=CC=CC=C4C(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{2-[(2S)-2-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

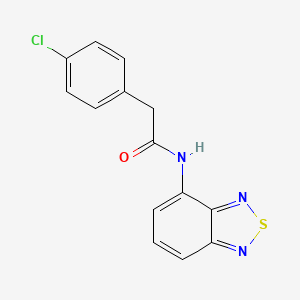

![N-ethyl-4-(4-morpholinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5547749.png)

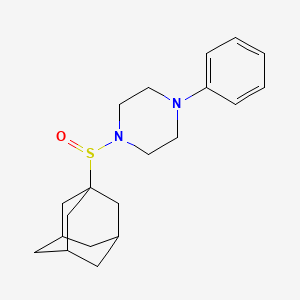

![(4aS*,7aR*)-1-(5-methoxy-2-furoyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547754.png)

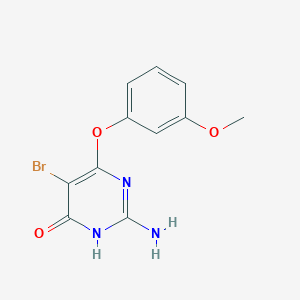

![4-{[({2,2,2-trichloro-1-[(3-methoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B5547763.png)

![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5547775.png)

![(1R*,3S*)-7-(1,3-benzothiazol-6-ylcarbonyl)-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5547782.png)

![5-chloro-1,3-dimethyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B5547821.png)

![1-isopropyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547843.png)

![4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5547846.png)

![2-methyl-4-(3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5547852.png)